2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Description
General Context of Functionalized Alkenes and Aryl Amines in Organic Chemistry Research
Functionalized alkenes are a cornerstone of modern organic synthesis, serving as versatile building blocks for the creation of more complex molecules. fiveable.memit.edu The carbon-carbon double bond characteristic of alkenes provides a site for a wide array of chemical transformations, allowing for the introduction of various functional groups. fiveable.mewebsite-files.com Reactions such as hydrogenation, halogenation, epoxidation, and ozonolysis enable chemists to convert simple alkenes into a diverse range of compounds, including alkanes, alcohols, epoxides, and carbonyl compounds. fiveable.mecambridge.org This versatility makes alkenes invaluable intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. mit.eduencyclopedia.pub
Aryl amines, organic compounds featuring an amino group attached to an aromatic ring, are another fundamentally important class of molecules. csjmu.ac.in They are prevalent structural motifs in a vast number of therapeutic agents, agrochemicals, dyes, and advanced organic materials. nih.govfiveable.me The synthesis of arylamines is a major focus of research, with numerous methods developed for their construction, including transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govorganic-chemistry.orgorganic-chemistry.org The electronic properties of the aromatic ring can be significantly influenced by the amino group and other substituents, affecting the molecule's reactivity and potential applications. csjmu.ac.inresearchgate.net
Rationale for Investigating Substituted Propene Derivatives with Aromatic Amine Functionalities
The rationale for investigating molecules that combine the structural features of both substituted propenes and aromatic amines, such as 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene, is compelling. Such hybrid structures offer a unique combination of reactive sites, presenting opportunities for complex molecular architecture construction. The substituted propene moiety provides a handle for alkene functionalization reactions, while the aromatic amine can be modified or can influence the molecule's electronic properties and reactivity.
Specifically, the presence of an allylic chloride in the propene unit suggests a high reactivity towards nucleophilic substitution. The N,N-dimethylamino group, a strong electron-donating group, can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. csjmu.ac.in Furthermore, the conjugation between the phenyl ring and the propene double bond could impart interesting photophysical properties. The combination of these functional groups in a single molecule creates a versatile platform for synthesizing a wide range of novel compounds with potential applications in medicinal chemistry and materials science.
Current State of Academic Research on Related Chemical Structures and Motifs
While specific academic research on this compound is limited, extensive research exists on its constituent chemical motifs.
Substituted Chloro-propenes: Various substituted chloro-propenes are well-documented in the chemical literature and are utilized as important synthetic intermediates. For instance, compounds like 2,3-dichloro-1-propene (B165496) and 3-chloro-2-methyl-1-propene are commercially available and used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. fishersci.ca Research has explored their reactivity in polymerization and as precursors for more complex molecules. researchgate.net The reactivity of the chlorine atom and the double bond are the key features driving their utility in synthesis. nih.gov
N,N-Dimethylaminophenyl Motif: The 4-(N,N-dimethylamino)phenyl group is a common substituent in organic chemistry, known for its strong electron-donating character. It is a key component in many functional molecules, including dyes and nonlinear optical materials. Chalcones and other propenone structures containing this motif have been synthesized and studied for their biological and photophysical properties. nih.govnih.gov The dimethylamino group's ability to participate in charge-transfer interactions makes it a valuable component in the design of functional materials.
The combination of a phenyl ring and a propene unit is found in various chalcone (B49325) derivatives, which are investigated for a range of biological activities. ijnc.irekb.eg The synthesis often involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. nih.govekb.eg
Academic Research Gaps and Opportunities for the Chemical Compound
The primary academic research gap concerning this compound is the near absence of studies on its synthesis, reactivity, and potential applications. While its components are well-understood, the specific properties and synthetic utility of the combined molecule remain unexplored.
This gap presents significant opportunities for new research:
Synthesis: Developing efficient and stereoselective synthetic routes to this compound would be the first crucial step.
Reactivity Profiling: A systematic investigation of its reactivity is needed. This would involve exploring reactions at the allylic chloride (nucleophilic substitutions), the double bond (additions, metathesis), and the aromatic ring (further functionalization).
Application as a Building Block: The compound could serve as a versatile building block for the synthesis of novel heterocyclic compounds, polymers, or molecules with potential biological activity. The presence of multiple reactive sites allows for sequential and diverse chemical transformations.
Scope and Objectives of Advanced Research Endeavors Pertaining to the Chemical Compound
Advanced research endeavors would focus on fully characterizing and exploiting the synthetic potential of this compound.
Key Objectives would include:
Development of Novel Synthetic Methodologies: To synthesize libraries of derivatives by leveraging the compound's multiple functional groups. This could involve palladium-catalyzed cross-coupling reactions at the C-Cl bond, functionalization of the alkene, and electrophilic substitution on the electron-rich aromatic ring.
Polymerization Studies: Investigating its potential as a monomer for synthesizing novel polymers. The resulting polymers could possess interesting thermal, optical, or electronic properties due to the N,N-dimethylaminophenyl moiety.
Medicinal Chemistry Applications: Using the compound as a scaffold to synthesize new molecules for biological screening. The structural motif could be relevant for developing compounds with anticancer or antimicrobial activities, analogous to other chalcone-like structures. ijnc.ir
Materials Science Exploration: Exploring its use in the creation of functional materials, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials, where the electron-donating N,N-dimethylaminophenyl group could be advantageous.
The following table provides a comparison of the target compound with related, more studied molecules.
| Property | This compound sigmaaldrich.com | 2-Chloro-1-propene chemeo.com | 3-Chloro-2-methyl-1-propene |
| Molecular Formula | C11H14ClN | C3H5Cl | C4H7Cl |
| Molecular Weight | 195.69 g/mol | 76.53 g/mol | 90.55 g/mol |
| Boiling Point | Not available | 22-23 °C | 71-72 °C |
| Key Features | Aromatic amine, Allylic chloride, Alkene | Vinylic chloride, Alkene | Allylic chloride, Alkene |
| Primary Research Area | Unexplored | Polymer chemistry, Synthetic intermediate | Synthetic intermediate, Polymerization studies |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNVFCCJDQBKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227098 | |
| Record name | 4-(2-Chloro-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-72-8 | |
| Record name | 4-(2-Chloro-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for the Chemical Compound
Retrosynthetic Analysis of 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com
The primary strategic bonds for disconnection in this compound are the C-C bond between the phenyl ring and the propene backbone, and the C-Cl bond on the vinylic position.
Disconnection 1 (C-C Bond): Breaking the bond between the aromatic ring and the allylic carbon suggests a precursor containing the N,N-dimethylaminophenyl group and a three-carbon electrophilic synthon. This approach focuses on forming the key carbon-carbon bond.
Disconnection 2 (C-Cl Bond): Cleaving the carbon-chlorine bond points towards a precursor alcohol or another functional group that can be converted to the chloride. This disconnection is a functional group interconversion (FGI).
These disconnections lead to logical precursors and simplify the synthetic challenge.
Based on the retrosynthetic analysis, several three-carbon synthons can be considered for constructing the propene backbone. The choice of precursor depends on the chosen synthetic strategy.
| Precursor Type | Specific Example | Corresponding Synthetic Approach |
| Allylic Halide | 3-chloro-1-propene | Friedel-Crafts type alkylation |
| α,β-Unsaturated Aldehyde | Acrolein | Grignard or organolithium addition followed by further steps |
| Ketone | Acetone (B3395972) | Aldol condensation followed by reduction and chlorination |
The N,N-dimethylaminophenyl group is a common structural motif, and several commercially available precursors can be utilized.
4-(N,N-dimethylamino)benzaldehyde: This is a versatile precursor for olefination reactions where the aldehyde is converted into the double bond of the propene unit.
N,N-dimethylaniline: This can be used in reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which can then be further elaborated, or in Friedel-Crafts type reactions.
4-bromo-N,N-dimethylaniline: This precursor is suitable for cross-coupling reactions (e.g., Heck, Suzuki) to form the C-C bond with a suitable propene-containing coupling partner.
Established Synthetic Pathways for Analogous Structures
While a specific, optimized synthesis for this compound may not be widely documented, established methodologies for the synthesis of analogous substituted propenes and allylic chlorides provide a strong foundation for its preparation.
Halogenation and dehydrohalogenation are fundamental reactions in organic synthesis for the formation of alkenes and the introduction of halogens. algoreducation.comwikipedia.org
A plausible route could involve the synthesis of an appropriate alcohol precursor, followed by chlorination. For instance, the reaction of 4-(N,N-dimethylamino)benzaldehyde with a vinyl Grignard reagent would yield an allylic alcohol. This alcohol can then be converted to the corresponding allylic chloride. The presence of electron-donating groups on the aromatic ring can favor the formation of the allylic halide. organic-chemistry.org
Alternatively, a dehydrohalogenation reaction could be employed. libretexts.org This would involve the synthesis of a dihalo-propane derivative, which upon treatment with a base, would eliminate a molecule of hydrogen halide to form the desired alkene. wikipedia.org The regioselectivity of the elimination would be a critical factor to consider. libretexts.org
Table of Plausible Halogenation Reactions for Allylic Alcohol Precursors
| Chlorinating Agent | Typical Conditions | Comments |
|---|---|---|
| Thionyl chloride (SOCl₂) | Pyridine, 0 °C to room temp. | Common and effective method. |
| Oxalyl chloride | DMSO (Swern oxidation conditions) | Can favor allylic halide formation with electron-rich aromatics. organic-chemistry.org |
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for the stereoselective synthesis of alkenes. harvard.edu These reactions involve the coupling of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion.
In the context of synthesizing this compound, a suitable strategy would involve the reaction of 4-(N,N-dimethylamino)benzaldehyde with a phosphorus-stabilized carbanion containing a chloro-substituted methylene (B1212753) group.
A potential Wittig-type approach would utilize a phosphonium (B103445) ylide derived from (chloromethyl)triphenylphosphonium chloride. The reaction with 4-(N,N-dimethylamino)benzaldehyde would be expected to yield the target compound. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. harvard.edu
The Horner-Wadsworth-Emmons reaction, using a phosphonate ester such as diethyl (chloromethyl)phosphonate, offers an alternative that often provides better yields and easier purification of the product.
Illustrative HWE Reaction Parameters for Analogous Aldehydes
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 70-90 |
| Potassium tert-butoxide | tert-Butanol | 25 | 65-85 |
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
The crucial carbon-carbon bond linking the phenyl ring to the propene moiety can be efficiently constructed using transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for this transformation. ekb.eg A plausible and widely applicable strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide.
A hypothetical Suzuki-Miyaura coupling route to synthesize the target compound could involve the reaction of 4-(N,N-dimethylamino)phenylboronic acid with a suitable three-carbon electrophile, such as 2,3-dichloropropene. The reaction is typically catalyzed by a palladium(0) complex.
Proposed Suzuki-Miyaura Coupling Route:

Reaction: 4-(N,N-dimethylamino)phenylboronic acid + 2,3-Dichloropropene → this compound
The selection of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene/Water, Dioxane, or DMF | Solubilizes reactants and facilitates the reaction phases. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Alternatively, a Heck coupling could be envisioned between 4-bromo-N,N-dimethylaniline and 2-chloro-1-propene, although regioselectivity could be a challenge.
Reductive Amination or Alkylation for Tertiary Amine Formation
The formation of the tertiary N,N-dimethylamino group is a key synthetic step that can be achieved through several reliable methods, primarily reductive amination or direct alkylation.
Reductive Amination: This highly efficient one-pot method involves the reaction of a carbonyl compound with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the target amine. researchgate.net A potential precursor for the target molecule would be 4-(2-chloro-2-propenyl)benzaldehyde. This aldehyde can be condensed with dimethylamine, and the resulting iminium salt is reduced using a mild and selective reducing agent. google.com
Proposed Reductive Amination Route:

Reaction: 4-(2-chloro-2-propenyl)benzaldehyde + Dimethylamine → Iminium intermediate → (Reduction) → this compound
A variety of reducing agents are suitable for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. nih.govkoreascience.kr
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM), Acetonitrile (MeCN) | Mild, selective for imines over ketones/aldehydes, tolerant of many functional groups. researchgate.net |
| Amine Boranes (e.g., Pyridine Borane) | Methanol (B129727), Water | Stable in aqueous acidic solutions (to pH ~5), effective for reducing imines and oximes. researchgate.netpurdue.edu |
| Borohydride Exchange Resin (BER) | Ethanol | Easy workup (filtration), tolerates various functional groups including chloro and nitro groups. koreascience.kr |
Direct Alkylation: An alternative approach is the exhaustive methylation of a primary amine precursor, such as 4-(2-chloro-2-propenyl)aniline. This can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to neutralize the acid formed during the reaction.
Development of Novel and Efficient Synthetic Routes
Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. For a molecule like this compound, several advanced strategies can be proposed.
Photochemical or Electrochemical Synthesis Methods
Photochemical Synthesis: Photochemical reactions offer unique pathways for bond formation under mild conditions. A potential photochemical route could be inspired by the known reactivity of N,N-dimethyl-4-chloroaniline. Irradiation of this compound can lead to the photoheterolysis of the aromatic carbon-chlorine bond, generating a reactive 4-(N,N-dimethylamino)phenyl cation. nih.gov This electrophilic intermediate could then be trapped by a suitable nucleophilic three-carbon synthon to form the desired C-C bond.
Furthermore, visible-light photoredox catalysis provides a powerful platform for generating radical intermediates under mild conditions. rsc.org A hypothetical route could involve the photocatalytic generation of a radical from a precursor like 4-iodo-N,N-dimethylaniline, which could then add to an allene (B1206475) or alkyne partner to construct the carbon skeleton.
Electrochemical Synthesis: Electrochemical methods provide a reagent-free way to perform redox reactions. The electrochemical oxidation of aniline (B41778) derivatives can generate reactive intermediates. For instance, studies on the electrochemical oxidation of 4-chloroaniline (B138754) have shown the formation of reactive species that can be trapped by nucleophiles. rsc.org A controlled-potential electrolysis of 4-bromo-N,N-dimethylaniline in the presence of a suitable three-carbon coupling partner could offer a clean and efficient route to the target molecule, avoiding the need for stoichiometric organometallic reagents.
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and convergence. nih.govbeilstein-journals.org While a direct MCR for this compound is not immediately obvious from known named reactions, a plausible strategy could involve an A³ coupling (Amine-Aldehyde-Alkyne). beilstein-journals.org
A hypothetical A³ coupling could involve:
Amine: Dimethylamine
Aldehyde: 4-(2-chloro-2-propenyl)benzaldehyde
Alkyne: A terminal alkyne (this would require further modification)
A more direct, albeit still hypothetical, MCR could be designed. For example, a palladium-catalyzed three-component reaction between 4-iodo-N,N-dimethylaniline, allene, and a chloride source could potentially assemble the core structure in a single step, drawing inspiration from known catalytic cascades.
Mechanistic Investigations in Synthesis
Understanding the reaction mechanism is fundamental to optimizing conditions and predicting outcomes.
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2,3-dichloropropene) to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron species (the 4-N,N-dimethylaminophenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Mechanism of Reductive Amination: The reaction begins with the nucleophilic attack of the secondary amine (dimethylamine) on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a key electrophilic intermediate, the iminium ion. This iminium ion is then reduced by a hydride transfer from the reducing agent (e.g., sodium triacetoxyborohydride) to yield the final tertiary amine product. researchgate.net The mildness of reagents like STAB ensures that the reduction selectively occurs at the C=N⁺ bond without affecting the aldehyde or other sensitive functional groups like the allyl chloride.
Mechanism of Photochemical Phenyl Cation Formation: In the photochemical route involving N,N-dimethyl-4-chloroaniline, the absorption of UV light promotes the molecule to an excited state. From this state, heterolytic cleavage of the Ar-Cl bond occurs, yielding a singlet 4-(dimethylamino)phenyl cation and a chloride anion. nih.gov This highly reactive cation can then be intercepted by various nucleophiles to form new bonds, offering a synthetic pathway under exceptionally mild conditions.
Reaction Mechanism Elucidation via Kinetic Isotope Effects and Intermediate Trapping
Understanding the precise reaction mechanism is fundamental to optimizing the synthesis of this compound. Two plausible pathways for its formation from a precursor like 3-(4-(dimethylamino)phenyl)prop-1-ene are an electrophilic addition-elimination sequence or a free-radical allylic halogenation. Kinetic Isotope Effects (KIEs) and intermediate trapping are powerful tools to distinguish between these possibilities.
Kinetic Isotope Effects (KIEs)
The KIE, the ratio of reaction rates between a normal reactant and one that is isotopically substituted (e.g., hydrogen vs. deuterium), provides insight into the rate-determining step (RDS) of a reaction. By strategically placing deuterium (B1214612) atoms on the precursor molecule, one can probe changes in bonding and hybridization at specific positions during the transition state of the RDS.
For instance, consider the two hypothetical mechanisms:
Electrophilic Mechanism: This pathway could involve the initial electrophilic attack of a chlorine source (e.g., Cl₂) on the propene double bond. This would likely form a resonance-stabilized benzylic carbocation intermediate due to the powerful electron-donating effect of the N,N-dimethylamino group. Subsequent loss of a proton would yield the final product.
Radical Mechanism: This pathway involves the abstraction of an allylic hydrogen by a chlorine radical, forming a resonance-stabilized allylic radical. This radical then reacts with a chlorine source (e.g., Cl₂) to form the product and propagate the chain reaction.
A secondary KIE can be particularly informative. An inverse KIE (kH/kD < 1) is expected if a carbon atom's hybridization changes from sp² to sp³ in the RDS, as this leads to a stiffening of the C-H bending vibrations. Conversely, a normal KIE (kH/kD > 1) is observed for a change from sp³ to sp², which occurs during C-H bond cleavage.
The following table illustrates hypothetical KIE values that could be used to differentiate between the proposed mechanisms for the formation of the target compound.
| Isotopically Labeled Position (on Precursor) | Proposed Mechanism | Expected KIE (kH/kD) | Rationale |
| C1 (Vinylic) | Electrophilic Addition | ~0.90 (Inverse) | The RDS involves the attack on the double bond, causing the C1 carbon to rehybridize from sp² to a more sp³-like character in the carbocation transition state. |
| C3 (Allylic/Benzylic) | Electrophilic Addition | ~1.00 (No Effect) | The C-H bond at the allylic position is not broken in the RDS. |
| C1 (Vinylic) | Radical Halogenation | ~1.00 (No Effect) | The C-H bond at the vinylic position is not broken in the RDS. |
| C3 (Allylic/Benzylic) | Radical Halogenation | ~4-7 (Normal, Primary) | The RDS is the homolytic cleavage of the allylic C-H bond, resulting in a significant primary kinetic isotope effect. |
Intermediate Trapping
Intermediate trapping experiments provide direct evidence for the existence of transient species like carbocations or radicals. This is achieved by introducing a reagent that can react with the intermediate to form a stable, characterizable product.
Trapping a Carbocation Intermediate: If the reaction proceeds through a benzylic carbocation, it can be "trapped" by adding a competing nucleophile to the reaction mixture. For example, conducting the reaction in the presence of methanol could lead to the formation of a methoxy-containing side product, 2-Methoxy-3-[(4-N,N-dimethylamino)phenyl]-1-propene, providing strong evidence for the carbocation intermediate. The ratio of the desired chloro-product to the trapped methoxy-product can also give insights into the selectivity and lifetime of the cation.
Trapping a Radical Intermediate: In a radical-mediated pathway, the resonance-stabilized allylic radical is the key intermediate. This species can be trapped by a radical scavenger. For instance, carrying out the reaction in a solvent like bromotrichloromethane (B165885) (BrCCl₃) could result in the formation of a bromine-containing product, 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene, as the allylic radical would be trapped by abstracting a bromine atom from the BrCCl₃.
Stereochemical Control and Regioselectivity in New Synthetic Protocols
For the synthesis of this compound, regioselectivity is a paramount concern. Stereochemistry, while not leading to chiral centers in the final product, is relevant in controlling the geometry of the double bond if the synthesis proceeds via an elimination pathway.
Regioselectivity
The regiochemical outcome of reactions involving the 3-(4-(dimethylamino)phenyl)prop-1-ene precursor is dominated by the electronic properties of the N,N-dimethylamino group. This substituent is a powerful electron-donating group, which strongly activates the aromatic ring and stabilizes any adjacent positive charge.
In a potential electrophilic addition reaction, the initial attack of an electrophile (e.g., Cl⁺) will occur in a manner that generates the most stable carbocation intermediate. The two main possibilities are attack at C1 or C2 of the propene chain.
Attack at C1: This would place the positive charge at C2, adjacent to the benzylic C3 position. This carbocation is highly stabilized by resonance with both the double bond and the electron-rich phenyl ring.
Attack at C2: This would place the positive charge at C1, a primary carbocation with no resonance stabilization from the phenyl ring.
Therefore, electrophilic attack is overwhelmingly favored at the C1 position, following Markovnikov's rule, to generate the more stable benzylic/allylic carbocation. Subsequent reaction steps would proceed from this intermediate. A synthetic protocol aiming for the target compound must therefore control the fate of this intermediate. For example, direct chlorination might yield a dichlorinated intermediate, which would then require a selective elimination step to generate the desired product.
The choice of reagents can be used to direct the regioselectivity. For instance, radical conditions using a reagent like N-chlorosuccinimide (NCS) under light or heat initiation specifically favor substitution at the allylic (C3) position, which, after rearrangement of the allylic radical intermediate, could lead to the desired product.
The following table summarizes factors influencing regioselectivity in hypothetical synthetic routes.
| Reaction Type | Reagent/Condition | Expected Major Regioisomer | Rationale |
| Electrophilic Addition | HCl, low temp | 2-Chloro-1-[(4-N,N-dimethylamino)phenyl]propane | Follows Markovnikov's rule, forming the most stable benzylic carbocation which is then trapped |
Chemical Reactivity and Transformation Pathways of the Chemical Compound
Reactivity of the 1-Propene Moiety
The carbon-carbon double bond of the 1-propene group is characterized by high electron density due to the presence of pi (π) electrons. libretexts.org This electron-rich nature makes it a prime target for electrophilic attack. The reactivity of this double bond is further modulated by the attached 4-N,N-dimethylaminophenyl group, which can influence the electronic environment through inductive and resonance effects.
Electrophilic Addition Reactions (e.g., Hydrohalogenation, Halogenation, Hydration)
Electrophilic addition is a fundamental reaction class for alkenes, where an electrophile attacks the double bond, breaking the pi bond and forming two new sigma (σ) bonds. libretexts.org
Hydrohalogenation : The addition of hydrogen halides (HX, such as HCl or HBr) across the double bond of 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene is anticipated to follow Markovnikov's rule. chemguide.co.uk This principle states that when a protic acid is added to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. openstax.org In this specific molecule, the reaction would proceed via a two-step mechanism:
The electrophilic proton (H⁺) from HX adds to the terminal carbon (C1) of the propene unit, leading to the formation of a carbocation on the second carbon (C2). masterorganicchemistry.com This secondary carbocation is expected to be relatively stable.
The nucleophilic halide ion (X⁻) then attacks the carbocation, forming the final product. libretexts.org
Halogenation : The reaction with halogens like chlorine (Cl₂) or bromine (Br₂) typically results in the formation of a 1,2-dihalide. libretexts.org This reaction is proposed to proceed through a cyclic halonium ion intermediate (e.g., a chloronium or bromonium ion). libretexts.org The formation of this intermediate explains the commonly observed anti-stereochemistry of the addition, where the two halogen atoms add to opposite faces of the original double bond. libretexts.org
Hydration : In the presence of an acid catalyst, water can add across the double bond in a hydration reaction. Similar to hydrohalogenation, this process adheres to Markovnikov's rule, proceeding through the more stable carbocation intermediate to yield an alcohol.
| Reaction Type | Reagent | Expected Major Product of Addition to Propene | Governing Principle |
| Hydrohalogenation | HBr | 2-Bromopropane | Markovnikov's Rule |
| Hydrobromination (Radical) | HBr, ROOR | 1-Bromopropane | Anti-Markovnikov |
| Halogenation | Br₂ | 1,2-Dibromopropane | Halonium Ion Intermediate |
| Hydration | H₂O, H⁺ | Propan-2-ol | Markovnikov's Rule |
| This table illustrates general principles of electrophilic addition using propene as a simple, analogous unsymmetrical alkene. |
Nucleophilic Addition Reactions
Direct nucleophilic addition across an unactivated carbon-carbon double bond is generally not a feasible reaction pathway. The high electron density of the π-system repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups conjugated with the double bond to render it electrophilic, a condition not met in the structure of this compound.
Radical Reactions and Initiated Processes
The 1-propene moiety is susceptible to radical-initiated reactions. A classic example is the addition of hydrogen bromide in the presence of peroxides, which proceeds via a free-radical chain mechanism. Unlike the electrophilic addition of HBr, this reaction yields the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical, which adds to the terminal carbon (C1) to generate a more stable secondary radical at C2. This carbon-centered radical then abstracts a hydrogen atom from another HBr molecule to propagate the chain. Water can significantly influence the course and efficiency of various radical reactions. nih.govresearchgate.net
Polymerization and Oligomerization Studies for Material Precursors
The terminal alkene functionality in this compound makes it a potential monomer for polymerization reactions. Depending on the initiator and conditions used, it could theoretically undergo cationic, anionic, or radical polymerization to form a polymer with a polyvinyl backbone. The bulky 3-[(4-N,N-dimethylamino)phenyl] and chloro substituents would be expected to significantly influence the polymer's properties, such as its glass transition temperature, solubility, and stereoregularity. While ring-opening metathesis polymerization (ROMP) is a common method for producing polymers from cyclic alkenes, it is not directly applicable to this acyclic monomer. nih.gov No specific polymerization studies involving this compound have been reported in the surveyed literature.
Reactivity of the Chloro (Halide) Moiety
The chlorine atom in this compound is attached to an sp²-hybridized carbon of the double bond. This structural feature classifies it as a vinylic halide. Vinylic halides exhibit markedly different reactivity compared to alkyl halides.
Nucleophilic Substitution Reactions (SN1, SN2, SNAr)
Nucleophilic substitution reactions are primary pathways for the transformation of halides. However, the specific location of the chloro group in this molecule imposes significant mechanistic constraints.
SN1 and SN2 Reactions : Vinylic halides are notoriously unreactive in both SN1 and SN2 reactions. umich.edu
The SN2 pathway is disfavored because the incoming nucleophile is repelled by the electron density of the π-bond. Furthermore, the geometry required for backside attack on the sp² carbon is sterically inaccessible.
The SN1 pathway is also highly unfavorable because it would require the formation of a vinylic carbocation. libretexts.org Vinylic carbocations are sp-hybridized and are significantly less stable than their alkyl carbocation counterparts, making their formation energetically prohibitive under standard conditions. libretexts.orgmasterorganicchemistry.com
SNAr Reaction : Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction that occurs on an aromatic ring, not on an alkene. d-nb.info This mechanism requires the leaving group to be directly attached to the aromatic ring, which must also be activated by strong electron-withdrawing groups. masterorganicchemistry.com Since the chloro group in this compound is attached to the propene chain and not the phenyl ring, the SNAr mechanism is not a relevant transformation pathway for this moiety. mdpi.com
| Substrate Type | Example | Relative Rate in SN2 | Relative Rate in SN1 | Mechanistic Notes |
| Methyl | CH₃-Br | ~30 | ~1 | Unhindered, primary carbocation unstable. |
| Primary Alkyl | CH₃CH₂-Br | 1 | ~1 | Accessible to backside attack. |
| Secondary Alkyl | (CH₃)₂CH-Br | 0.02 | ~12 | Sterically hindered for SN2, stable secondary carbocation. |
| Tertiary Alkyl | (CH₃)₃C-Br | ~0 | ~1,200,000 | Sterically impossible for SN2, stable tertiary carbocation. |
| Vinylic | CH₂=CH-Br | Extremely Low | Extremely Low | Unstable vinylic carbocation; SN2 path blocked. |
| Aryl | Ph-Br | Extremely Low | Extremely Low | SNAr is possible with activation, but not SN1/SN2. |
| This table provides a general comparison of reactivity for different halide types in nucleophilic substitution reactions to illustrate the low reactivity of vinylic halides. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)
The allylic chloride moiety in this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net The reactivity of the C-Cl bond in this allylic position is significantly enhanced compared to a simple alkyl chloride, facilitating oxidative addition to a low-valent metal catalyst, a key step in these catalytic cycles. scribd.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org In this case, the allylic chloride can couple with various alkenes to generate new, more complex dienic or styrenic systems. The reaction typically proceeds with a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov
Sonogashira Reaction: This reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. mnstate.eduorganic-chemistry.orgresearchgate.net The allylic chloride in the title compound can react with a variety of terminal alkynes to produce conjugated enynes, which are valuable intermediates in organic synthesis. stackexchange.com Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. organic-chemistry.org
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. rsc.org The allylic chloride can be coupled with aryl or vinyl boronic acids or esters, catalyzed by a palladium complex. nih.govacs.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
The table below summarizes typical conditions for these cross-coupling reactions with substrates similar to an allylic chloride.
| Reaction | Typical Catalyst | Coupling Partner | Base | Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Alkene (e.g., Styrene, Acrylate) | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne (e.g., Phenylacetylene) | Et₃N, Piperidine (B6355638) | THF, DMF |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Boronic Acid/Ester (e.g., Phenylboronic acid) | K₂CO₃, Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |
Elimination Reactions to Form Dienic Systems
The structure of this compound contains a hydrogen atom on the benzylic carbon that is allylic to the double bond. This structural feature makes the compound susceptible to elimination reactions (dehydrochlorination) to form a conjugated dienic system.
This transformation is typically achieved by treatment with a base. The mechanism is expected to be a concerted E2 (elimination bimolecular) process. The base abstracts the proton on the carbon bearing the dimethylaminophenyl group, while simultaneously, the C-Cl bond breaks and a new π-bond is formed. The resulting product is a 1-(4-N,N-dimethylaminophenyl)-1,3-butadiene derivative. The formation of this conjugated system, which extends into the aromatic ring, provides a strong thermodynamic driving force for the reaction. The stability of the conjugated diene product favors the elimination pathway.
Factors influencing this reaction include the strength of the base, the temperature, and the solvent. Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often effective in promoting such eliminations while minimizing competing substitution reactions.
Reactivity of the 4-N,N-Dimethylaminophenyl Moiety
The 4-N,N-dimethylaminophenyl group is an electron-rich aromatic system that exhibits characteristic reactivity patterns.
Electrophilic Aromatic Substitution on the Phenyl Ring
The N,N-dimethylamino group is a powerful activating group for electrophilic aromatic substitution (EAS) due to the ability of the nitrogen's lone pair to donate electron density into the phenyl ring through resonance. This donation significantly increases the nucleophilicity of the ring, making it much more reactive than benzene (B151609) itself.
The group is a strong ortho, para-director. Since the para position is already occupied by the 2-chloro-1-propenyl substituent, incoming electrophiles will be directed to the positions ortho to the N,N-dimethylamino group (i.e., C3 and C5 of the phenyl ring).
Common EAS reactions applicable to this system include:
Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst, though the high activation of the ring may render it unnecessary) would yield the 3-halo-substituted product.
Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group at the 3-position.
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid would introduce an acyl or alkyl group at the 3-position.
It is important to note that under the strongly acidic conditions often used for EAS, the tertiary amine can be protonated. The resulting -N⁺H(CH₃)₂ group is a strongly deactivating, meta-directing group. This change in reactivity can be exploited to control the position of substitution if desired.
| Reaction | Reagents | Electrophile (E⁺) | Expected Product Position |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho to -NMe₂ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho to -NMe₂ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho to -NMe₂ |
Oxidation Reactions of the Tertiary Amine
The tertiary amine of the N,N-dimethylaminophenyl moiety is susceptible to oxidation. The specific product depends on the oxidizing agent and reaction conditions.
N-Oxide Formation: Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the tertiary amine to the corresponding N-oxide.
Oxidative Coupling: Stronger oxidizing agents can lead to more complex reactions. For instance, the oxidation of N,N-dimethylaniline with reagents like cupric chloride can result in the formation of C-C and C-N coupled products, such as derivatives of N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bis(dimethylamino)diphenylmethane. The reaction with benzoyl peroxide can also lead to complex kinetics and products, including the formation of a Würster salt of tetramethylbenzidine.
N-Dealkylation: Certain oxidative systems, such as those using copper and TEMPO, can promote the N-dealkylation of tertiary aromatic amines.
Quaternization of the Amine Nitrogen
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. It readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663), in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This process is known as quaternization. The reaction converts the neutral amine into a permanently positively charged quaternary ammonium group. This modification significantly alters the physical properties of the molecule, such as its solubility in polar solvents.
Kinetic and Thermodynamic Studies of Key Reactions
The effect of substituents on the solvolysis rates of cinnamyl and benzyl (B1604629) chlorides is often correlated using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which is -0.83 for p-N(CH₃)₂), and ρ is the reaction constant. For Sₙ1 reactions of benzyl and cinnamyl systems, ρ is typically large and negative, indicating that electron-donating groups strongly accelerate the reaction by stabilizing the developing positive charge in the transition state.
Table 1: Representative Kinetic Data for Solvolysis of Related Allylic and Benzylic Chlorides
| Substrate | Solvent | Temp (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Cinnamyl chloride | 80% Ethanol | 25 | 1.2 x 10⁻⁵ | 1 |
| 4-Methoxycinnamyl chloride | 80% Ethanol | 25 | 4.8 x 10⁻³ | 400 |
| Benzyl chloride | 80% Ethanol | 25 | 1.7 x 10⁻⁵ | 1.4 |
| 4-Methoxybenzyl chloride | 80% Ethanol | 25 | 3.1 x 10⁻² | 2583 |
This table presents illustrative data from analogous systems to demonstrate the accelerating effect of an electron-donating group. Specific data for this compound is not available.
The powerful electron-donating nature of the N,N-dimethylamino group (σ⁺ = -1.7) would be expected to lead to a very large rate enhancement for Sₙ1 solvolysis of this compound compared to unsubstituted cinnamyl chloride, likely several orders of magnitude greater than that observed for the methoxy-substituted analogue.
Table 2: Estimated Thermodynamic Parameters for Carbocation Formation
| Carbocation Precursor | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Cinnamyl chloride | ~25 | ~20 | ~-17 |
| 4-Methoxycinnamyl chloride | ~21 | ~16 | ~-17 |
| 4-(N,N-dimethylamino)cinnamyl chloride | <21 (Estimated) | <16 (Estimated) | ~-17 |
This table provides estimated values based on trends observed in related systems. The activation energy for carbocation formation is expected to be significantly lowered by the strong resonance donation from the dimethylamino group.
The thermodynamics of the reaction are also heavily influenced by the stability of the intermediates. The resonance stabilization of the carbocation formed from this compound would make its formation more thermodynamically favorable compared to the carbocation from unsubstituted cinnamyl chloride. This would be reflected in a less positive enthalpy of activation (ΔH‡) for the reaction. The entropy of activation (ΔS‡) for Sₙ1 reactions is typically small and often slightly negative due to solvent ordering in the transition state.
Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Scientific Literature
This scarcity of information prevents a detailed discussion on the nuclear magnetic resonance (NMR) and vibrational spectroscopy of this specific molecule, as requested. Methodologies such as high-field ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques (COSY, HSQC, HMBC, NOESY), are standard for complete structure determination of organic compounds. Similarly, conformational analyses using variable temperature NMR and coupling constant analysis, as well as solid-state NMR for different physical forms, provide deeper insights into molecular dynamics and solid-state packing. However, no such studies have been published for this compound.
Furthermore, the characterization of its functional groups through vibrational spectroscopy, including detailed assignments of characteristic group frequencies from Infrared (IR) and Raman spectroscopy, and the analysis of its vibrational modes and molecular dynamics, remains unaddressed in the available scientific literature.
While information on structurally similar compounds, such as chalcones bearing a 4-N,N-dimethylamino phenyl group, is more abundant, these data cannot be directly extrapolated to accurately describe the spectroscopic behavior of this compound due to the specific influence of the chloro-substituted propene moiety on the molecule's electronic and geometric structure.
Therefore, the advanced spectroscopic and structural elucidation of this compound represents a gap in the current body of chemical knowledge. Future research would be necessary to generate the experimental data required for a complete and accurate scientific article on this topic.
Advanced Spectroscopic and Structural Elucidation of the Chemical Compound
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene (C₁₁H₁₄ClN), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. However, no specific HRMS data has been published for this compound.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN |
| Monoisotopic Mass | 195.0815 g/mol |
| Average Mass | 195.69 g/mol |
Note: This table contains theoretically calculated values, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. nih.gov This technique provides detailed structural information by breaking the molecule apart and analyzing the resulting fragment ions. A study of this compound would reveal characteristic losses, such as the cleavage of the chloro group or fragmentation of the dimethylamino group and the propenyl chain. This analysis is crucial for the unambiguous identification of the compound in complex mixtures. Currently, there are no published MS/MS fragmentation studies for this specific molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions and the extent of conjugation within its structure.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the phenyl ring and the conjugated system. The N,N-dimethylamino group, a strong electron-donating group, would likely cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenylpropene. Detailed analysis of these transitions would characterize the compound's chromophoric system. No experimental UV-Vis absorption spectra for this compound are available in the reviewed literature.
Solvatochromic Effects and Environmental Sensitivity
Solvatochromism is the change in a substance's color or spectral properties in response to the polarity of its solvent environment. The presence of the electron-donating dimethylamino group and the conjugated system suggests that this compound could exhibit solvatochromic behavior. A systematic study across a range of solvents with varying polarities would reveal the sensitivity of its electronic structure to the local environment. Such studies have been performed on related donor-acceptor molecules but not on the title compound.
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystal Packing
X-ray Diffraction (XRD) on a single crystal of a compound provides definitive information about its three-dimensional molecular structure, bond lengths, bond angles, and how the molecules pack together in the solid state. This analysis would reveal the precise geometry of the propene chain, the conformation of the dimethylamino group, and the orientation of the phenyl ring. Furthermore, it would identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. A search of crystallographic databases yielded no published crystal structures for this compound.
Single-Crystal X-ray Crystallography for Absolute Stereochemistry and Bond Parameters
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and precise bond parameters of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the exact spatial coordinates of each atom.
For the compound “this compound,” this analysis would yield a wealth of structural information. Key data points would include:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that form the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise location of each carbon, hydrogen, chlorine, and nitrogen atom within the unit cell.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, providing insight into the molecule's geometry.
Absolute Stereochemistry: In cases where chiral centers are present, this technique can unambiguously determine the R/S configuration.
Despite a thorough search of available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for “this compound” has not been publicly reported. Therefore, a data table of its crystallographic parameters cannot be provided at this time.
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present.
The primary applications of PXRD for “this compound” would include:
Phase Identification: Comparing the experimental diffraction pattern to known patterns in databases to confirm the identity and purity of a synthesized batch.
Polymorphism Studies: Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. PXRD is a key tool for identifying and distinguishing between different polymorphic forms. Each polymorph would produce a unique diffraction pattern.
Crystallinity Assessment: Determining the degree of crystallinity in a sample, distinguishing between crystalline and amorphous solid forms.
As with single-crystal data, no specific powder X-ray diffraction patterns for “this compound” are available in the public domain based on the conducted searches. Consequently, an analysis of its polymorphism or phase identification based on experimental PXRD data cannot be presented.
Computational and Theoretical Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations can provide insights into the stability and reactivity of the compound.
The energy landscape of a molecule can also be explored using DFT. This involves calculating the energy of the molecule at various geometries to identify stable isomers and transition states. For related chalcone (B49325) isomers, DFT has been used to study their structure-stability relationships. nih.gov Such studies provide valuable information on the relative stability of different conformations of 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene.
Table 1: Illustrative DFT-Calculated Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C=C | 1.34 Å |
| Bond Length | C-N | 1.37 Å |
| Bond Angle | C-C-Cl | 120.5° |
| Dihedral Angle | Phenyl Ring - Propene Chain | 15.2° |
Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific data for this compound is not available.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. For instance, in the study of 4-(Dimethylamino) Benzaldehyde (B42025), a related compound, both ab initio and DFT methods were used for geometry optimization and vibrational frequency calculations. conicet.gov.ar
High-accuracy energetic calculations can be used to determine properties such as ionization potentials and electron affinities. Spectroscopic predictions, such as infrared (IR) and UV-Visible spectra, can also be calculated and compared with experimental data to validate the computational model. For this compound, ab initio calculations could provide a more detailed understanding of its electronic transitions and vibrational modes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The energy of the HOMO is related to the ability of a molecule to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors
| Property | Value (eV) | Implication |
| EHOMO | -5.8 | Electron-donating ability |
| ELUMO | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.3 | Chemical reactivity and stability |
| Electronegativity (χ) | 3.65 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.10 | Global electrophilic nature |
Note: The data in this table is illustrative and based on general principles and data from related compounds.
The distribution of electron density in a molecule can be analyzed through various methods, such as Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, providing insight into the charge distribution. In related molecules, it has been observed that atoms like oxygen and nitrogen tend to have more negative charges. scielo.br For this compound, the nitrogen of the dimethylamino group and the chlorine atom are expected to be regions of higher electron density.
The localization of the HOMO and LUMO on different parts of the molecule is also crucial for understanding its reactivity. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient parts. This localization helps in predicting the sites of nucleophilic and electrophilic attack. scirp.org
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. researchgate.net The MEP surface is color-coded to indicate different regions of electrostatic potential.
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.netnih.gov These regions are often found around electronegative atoms like oxygen, nitrogen, and halogens. Conversely, regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov These are typically found around hydrogen atoms attached to electronegative atoms.
For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the dimethylamino group and the chlorine atom, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the propene chain and the phenyl ring would likely exhibit positive potential, indicating them as possible sites for nucleophilic attack.
Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Surface Colors
| Color | Electrostatic Potential | Interpretation |
| Red | Most Negative | Strongest attraction to positive charge (electrophilic attack) |
| Yellow | Moderately Negative | Attraction to positive charge |
| Green | Neutral | van der Waals surface |
| Blue | Positive | Repulsion of positive charge (nucleophilic attack) |
Identification of Electropositive and Electronegative Regions
The distribution of electron density within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. This computational tool calculates the electrostatic potential at the surface of a molecule, providing a guide to its reactive behavior. The MEP map is color-coded to indicate different regions of charge: red typically signifies areas of high electron density (electronegative, partial negative charge), while blue indicates areas of low electron density (electropositive, partial positive charge). Green and yellow represent regions of intermediate potential.
For this compound, the following regions are predicted:
Electronegative Regions: The most significant electronegative potential is expected to be localized on the nitrogen atom of the N,N-dimethylamino group due to its lone pair of electrons. The chlorine atom, being highly electronegative, will also exhibit a region of negative potential. Furthermore, the π-system of the aromatic ring creates an electron-rich area above and below the plane of the ring, contributing to its nucleophilic character. researchgate.netpnas.orgucsb.edu
Electropositive Regions: The hydrogen atoms of the methyl groups and the vinyl group are anticipated to be the primary electropositive sites. The carbon atom bonded to the chlorine (C2 of the propene chain) will also likely exhibit a degree of positive potential due to the inductive effect of the chlorine atom.
These charge distributions are crucial for understanding how the molecule interacts with other reagents. researchgate.netnih.govmdpi.com The electron-rich nitrogen and aromatic ring suggest susceptibility to electrophilic attack, while the electropositive sites are prone to interaction with nucleophiles.
Prediction of Non-Covalent Interactions and Reaction Sites
Computational methods can predict both intermolecular non-covalent interactions and the most probable sites for chemical reactions.
Non-Covalent Interactions (NCI): Analysis based on the electron density, such as the Non-Covalent Interaction (NCI) index, can identify and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric clashes. nih.govnih.govchemtools.org For this molecule, key predicted interactions include:
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor under specific circumstances.
These interactions are fundamental to the molecule's physical properties and its recognition by other molecules. researchgate.net
Prediction of Reaction Sites: Based on the electronic structure, several reactive sites can be identified:
Nucleophilic Sites: The nitrogen atom and the π-bond of the alkene are the primary nucleophilic centers, making them susceptible to attack by electrophiles. libretexts.org The electron-donating N,N-dimethylamino group enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, though the para position is already substituted.
Electrophilic Sites: The allylic carbon atom bonded to chlorine is an electrophilic center, vulnerable to nucleophilic substitution (S_N2 or S_N1 type reactions). libretexts.orglibretexts.org The terminal carbon of the double bond (C1) could also become electrophilic after initial protonation of the double bond. openstax.orglibretexts.org
Computational models like Fukui functions or analysis of frontier molecular orbitals (HOMO/LUMO) can further quantify the reactivity of these sites. nih.govchemrxiv.orgrsc.org
Theoretical Prediction of Spectroscopic Properties
Computational chemistry allows for the simulation of various spectra, which can be used to validate experimental results or to predict the spectral features of unknown compounds.
Calculated NMR Chemical Shifts and Coupling Constants
Density Functional Theory (DFT) calculations are widely used to predict Nuclear Magnetic Resonance (NMR) parameters with a high degree of accuracy. nih.govnih.govnmrdb.org By calculating the magnetic shielding tensors for each nucleus, one can determine the chemical shifts (δ) and spin-spin coupling constants (J).
Predicted ¹H and ¹³C NMR data for this compound are presented below. These values are hypothetical, based on typical ranges for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted J-Coupling Constants (Hz) |
|---|---|---|---|
| C1 (vinyl CH₂) | 5.2 - 5.4 | 115 - 120 | ²J(H,H) ≈ 1-2 Hz |
| C2 (vinyl C-Cl) | --- | 138 - 142 | --- |
| C3 (benzylic CH₂) | 3.5 - 3.7 | 40 - 45 | ³J(H_C3, H_C1_cis) ≈ 0.5 Hz |
| Aromatic C-H | 6.7 - 7.2 | 112 - 130 | ³J(H,H) ≈ 7-9 Hz |
| Aromatic C-N | --- | 150 - 155 | --- |
| Aromatic C-C3 | --- | 128 - 132 | --- |
Note: The exact values can vary depending on the level of theory, basis set, and solvent model used in the calculation. nih.gov
Simulated Vibrational Spectra (IR and Raman) for Experimental Validation
Theoretical vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation on the optimized geometry of the molecule. nih.govyoutube.com These calculations provide the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectral bands. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly employed for this purpose. sphinxsai.com
Table 2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| C-H stretch (aromatic) | 3050 - 3100 | 3050 - 3100 | Aromatic C-H vibrations |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | CH₂ and CH₃ group vibrations |
| C=C stretch (alkene) | 1640 - 1650 | 1640 - 1650 | Propene double bond stretch |
| C=C stretch (aromatic) | 1590 - 1610 | 1590 - 1610 | Aromatic ring breathing modes |
| C-N stretch | 1340 - 1360 | 1340 - 1360 | Stretch of the aryl-nitrogen bond |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. sphinxsai.com The simulated spectra for aromatic amines and allylic halides show characteristic peaks that would be expected in the combined molecule. researchgate.netacs.orglibretexts.org
Prediction of UV-Vis Absorption and Emission Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules. scirp.orgscirp.org This allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths.
For this compound, the spectrum is expected to be dominated by π→π* transitions. The strong electron-donating N,N-dimethylamino group conjugated with the phenyl ring will likely cause a significant red-shift (shift to longer wavelength) compared to benzene (B151609). researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λ_max)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | 290 - 310 | ~0.1 - 0.2 | π→π* transition, significant charge transfer character from the dimethylamino group to the phenyl ring. |
Note: These values are highly dependent on the solvent environment, which can be modeled computationally. scirp.org
TD-DFT can also be used to model fluorescence by optimizing the geometry of the first excited state (S₁) and calculating the emission energy back to the ground state.
Reaction Mechanism Modeling and Transition State Theory
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
For this compound, several reactions could be modeled:
Electrophilic Addition: The reaction of an electrophile (e.g., HBr) with the double bond can be modeled. lumenlearning.comchemguide.co.uk Calculations would likely show a two-step mechanism involving the formation of a carbocation intermediate. openstax.orglibretexts.org The N,N-dimethylamino group would stabilize a positive charge on the benzene ring, influencing the regioselectivity of the addition.
Nucleophilic Substitution: The substitution of the chlorine atom by a nucleophile can proceed via S_N2 or S_N1 pathways. Allylic systems are known to undergo rapid substitutions. researchgate.netslideshare.net Transition state theory can be used to calculate the activation energies for both pathways, predicting which mechanism is favored under given conditions. acs.org For example, modeling an S_N2 reaction would involve locating the trigonal bipyramidal transition state. libretexts.orglibretexts.org
By calculating the energies of all stationary points on the potential energy surface, a reaction energy profile can be constructed, providing quantitative data on reaction rates and thermodynamic favorability.
Characterization of Transition States and Intermediates
There is no available research that characterizes the transition states or intermediates for any reaction involving this specific compound. Computational chemistry typically employs methods like Density Functional Theory (DFT) to model these transient structures, but no such analyses have been published for this molecule.
Energy Barriers and Reaction Pathway Energetics
Similarly, the scientific literature lacks any data on the energy barriers or the energetics of reaction pathways for this compound. Such studies are crucial for understanding reaction kinetics and mechanisms, but they have not been performed or published for this compound.
Investigation of Nonlinear Optical (NLO) Properties
While the general class of molecules with donor-pi-acceptor structures is of interest for nonlinear optics, no specific theoretical investigations into the NLO properties of this compound were found.
Calculation of First-Order Hyperpolarizability (β)
There are no published calculations of the first-order hyperpolarizability (β) for this compound. Such calculations are fundamental to assessing a molecule's potential for second-harmonic generation and other NLO applications.
Theoretical Studies on Two-Photon Absorption (TPA) Cross-Sections
No theoretical studies on the two-photon absorption (TPA) cross-sections of this compound have been reported in the literature. TPA is a key parameter for applications in areas like 3D microfabrication and bio-imaging.
Solvent Effects in Computational Models
The influence of different solvents on the behavior of molecules is a common area of computational study. However, no research was found that specifically applies these models to this compound.
Implicit and Explicit Solvation Models for Simulating Solution-Phase Behavior
There are no published studies that utilize either implicit (e.g., Polarizable Continuum Model) or explicit solvation models to simulate the solution-phase behavior of this compound.
Analysis of Solute-Solvent Interactions and Their Influence on Properties
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of solute-solvent interactions specifically for the compound This compound . While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating how solvents influence the properties of molecules, dedicated studies on this particular compound are not present in the reviewed literature.
In related molecular systems, the polarity of the solvent is a critical factor that can significantly influence various molecular properties. These properties include electronic absorption and emission spectra (solvatochromism), dipole moments, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The interactions between the solute and solvent molecules can range from non-specific electrostatic interactions to more specific interactions like hydrogen bonding.
Generally, for molecules possessing a donor-π-acceptor framework, which can be conceptually related to the structure of this compound (with the dimethylamino group as a donor and the chloro-propene moiety as a potential acceptor system), an increase in solvent polarity is often observed to cause a bathochromic (red) shift in the absorption and fluorescence spectra. This phenomenon is attributed to the differential stabilization of the ground and excited states by the solvent molecules. The excited state, often being more polar than the ground state, is more stabilized by polar solvents, leading to a smaller energy gap for the electronic transition.
Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the effect of a solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. Such calculations can provide insights into how the geometry, electronic structure, and spectroscopic properties of a solute are modulated by the surrounding solvent.
Although no specific data tables or detailed research findings for this compound can be presented due to the absence of targeted research, the principles outlined above form the basis of how such an analysis would be conducted. A theoretical investigation would typically involve:
Geometry Optimization: Optimizing the molecular structure of the compound in the gas phase and in a series of solvents with varying polarities.
Calculation of Electronic Properties: Determining properties such as the dipole moment, polarizability, and hyperpolarizability in each solvent to understand the electronic response to the solvent's electric field.
Simulation of Spectroscopic Properties: Using methods like Time-Dependent DFT (TD-DFT) to predict the absorption spectra in different solvents and correlate the findings with the solvent's dielectric constant and other polarity scales.
Analysis of Frontier Molecular Orbitals: Examining the energies and spatial distributions of the HOMO and LUMO to understand the nature of electronic transitions and how they are affected by the solvent.
Until such specific computational studies are performed and published for this compound, a detailed analysis of its solute-solvent interactions remains an area for future research.
Advanced Materials Science Applications and Synthetic Utility
Polymer Chemistry and Monomer Applications
There is no available scientific literature detailing the use of 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene as a monomer in polymer chemistry. Consequently, information regarding the synthesis of its homo- and copolymers, its use in creating functional polymers with pendant reactive groups, or the exploration of its potential for tunable optical, electronic, or mechanical properties is not available.
Synthesis of Homo- and Copolymers with Controlled Architectures
No studies have been identified that describe the homopolymerization of this compound or its copolymerization with other monomers. Therefore, no data exists on reaction conditions, resulting polymer architectures, molecular weights, or polydispersity indices.
Development of Functional Polymers with Pendant Reactive Groups for Post-Polymerization Modification
The structure of this compound contains a reactive allylic chloride and a nucleophilic dimethylamino group, which theoretically could be utilized for post-polymerization modification. However, no published research demonstrates the synthesis of polymers from this monomer and their subsequent functionalization.
Exploration of Polymeric Materials with Tunable Optical, Electronic, or Mechanical Properties
The N,N-dimethylamino-phenyl group is known to impart specific optical and electronic properties to molecules and polymers. However, without any documented instances of the polymerization of this compound, there is no data on the optical, electronic, or mechanical properties of any resulting polymeric materials.
Role as a Versatile Building Block in Complex Organic Synthesis
There is a lack of published research detailing the application of this compound as a building block in complex organic synthesis.
Asymmetric Synthesis Applications
No literature has been found that describes the use of this compound as a substrate or reagent in asymmetric synthesis. There are no documented methods for its enantioselective transformation or its use as a chiral synthon.
Preparation of Advanced Synthetic Intermediates for Multi-Step Synthesis
While the structure of this compound suggests it could potentially serve as a precursor in multi-step synthetic sequences, there are no specific examples in the scientific literature of its use to prepare more complex molecular architectures.
Precursor for Functional Organic Materials
The distinct functionalities within this compound make it an attractive building block for a variety of functional organic materials. The presence of the electron-rich N,N-dimethylaminophenyl group, coupled with the reactive allylic chloride, provides a platform for the synthesis of molecules with tailored electronic and optical properties.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Molecular Switches)
The N,N-dimethylaniline moiety is a well-established component in the design of materials for optoelectronics due to its strong electron-donating character, which can facilitate charge transport and lower oxidation potentials.
Organic Light-Emitting Diodes (OLEDs): Derivatives of N,N-dimethylaniline are frequently incorporated into the emissive and hole-transporting layers of OLEDs. The allylic chloride group in this compound offers a reactive handle for its incorporation into larger conjugated systems or polymer backbones, which are essential for OLED device fabrication. For instance, similar N,N-dimethylaniline-based complexes have been explored as emitters in OLEDs, demonstrating the potential for this class of compounds in lighting and display technologies.
Fluorescent Probes: The N,N-dimethylaminophenyl group can act as a fluorophore. The reactivity of the allylic chloride allows for the covalent attachment of this compound to various substrates or biomolecules. By strategically modifying the molecule to respond to specific analytes or environmental changes, it is plausible to develop fluorescent probes for various sensing applications. The synthesis of fluorescent probes often involves the reaction of a reactive group, such as an allylic chloride, with a recognition element.
Molecular Switches: Molecules that can be reversibly switched between two or more stable states by external stimuli such as light are known as molecular switches. The styrenyl-like structure of this compound, with its donor-pi system, is a common motif in photo-switchable molecules. The internal rotation around single bonds can be influenced by light, leading to changes in the molecule's conformation and, consequently, its physical and chemical properties, a principle that has been demonstrated in synthetic molecular switch designs.
| Potential Optoelectronic Application | Key Structural Feature | Functionality | Illustrative Precursor Role |
| Organic Light-Emitting Diodes (OLEDs) | N,N-dimethylaminophenyl | Hole-transporting, Emissive | Incorporation into conjugated polymers or small molecules for emissive or charge-transport layers. |
| Fluorescent Probes | N,N-dimethylaminophenyl | Fluorophore | Attachment to recognition units via the allylic chloride for sensing applications. |
| Molecular Switches | Styrenyl-like D-π system | Photo-induced conformational change | Core structure for molecules designed to undergo reversible isomerization upon light irradiation. |
Design of Stimuli-Responsive Materials (e.g., Photochromic, Mechanochromic)
The electronic properties of the N,N-dimethylaminophenyl group also make it a candidate for incorporation into stimuli-responsive materials.
Photochromic Materials: Photochromic compounds undergo a reversible change in color upon exposure to light. This phenomenon often arises from a light-induced reversible transformation between two isomers with different absorption spectra. The electronic push-pull nature that can be established in derivatives of this compound is a key design element in many photochromic systems.
Mechanochromic Materials: Mechanochromic materials change their color in response to mechanical stimuli such as grinding or shearing. This property is often observed in molecules where mechanical force can disrupt the crystalline packing and alter intermolecular interactions or molecular conformation, leading to a change in the electronic state. The propeller-like shape and potential for planarization of molecules containing N,N-dimethylaminophenyl groups can contribute to mechanochromic behavior. The destruction of crystalline structure can lead to a red-shift in absorption and fluorescence spectra.
Ligand Design in Organometallic and Coordination Chemistry
The presence of both a soft donor (the alkene) and a hard donor (the amine) in this compound makes it a potentially valuable chelating ligand in organometallic and coordination chemistry. Such mixed-donor ligands can stabilize a wide range of metal centers and influence the reactivity of the resulting complexes.
Synthesis of Novel Metal Complexes Utilizing the Amine and Alkene Moieties
The N,N-dimethylamino group can coordinate to a metal center, while the adjacent propene unit can also bind in a η²-fashion. This chelation can lead to the formation of stable five-membered metallacycles. The allylic chloride provides a further point of reactivity, potentially allowing for oxidative addition to a low-valent metal center or substitution reactions.
The synthesis of palladium complexes with N-allylamines has been reported, demonstrating the feasibility of coordinating similar ligand frameworks to transition metals. These complexes can serve as precursors for catalytic applications.
| Metal Center | Potential Coordination Mode | Resulting Complex Type | Potential Synthetic Utility |
| Palladium (Pd) | N, η²-alkene chelation | Allylpalladium complex | Precursor for cross-coupling reactions. |
| Rhodium (Rh) | N, η²-alkene chelation | Amine-alkene rhodium complex | Catalyst for hydrofunctionalization reactions. |
| Nickel (Ni) | N, η²-alkene chelation | Chelated nickel complex | Catalyst for olefin polymerization. |
Investigation of Catalytic Activity of Derived Metal Complexes in Organic Transformations
Metal complexes derived from ligands bearing both amine and alkene functionalities have shown promise in a variety of catalytic organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.
Catalytic Applications:
Hydrofunctionalization: Rhodium complexes with chelating amine-alkene ligands have been investigated for the hydroamination of unactivated alkenes.
Polymerization: Late transition metal catalysts, including those with chelating amine ligands, are of interest for olefin polymerization due to their tolerance of polar functional groups.
Cross-Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions. The coordination of the amine and alkene moieties could modulate the reactivity of a palladium center in reactions such as Suzuki or Heck couplings. The synthesis of palladium complexes containing indolyl-NNN-type ligands has been shown to produce active catalysts for the Suzuki reaction.
The catalytic performance of metal complexes is highly dependent on the ligand environment. The specific combination of a hard amine donor and a soft alkene donor in this compound could lead to unique catalytic properties.
Synthesis and Investigation of Chemical Compound Derivatives and Analogues
Systematic Structural Modifications of the Propene Backbone
The propene backbone of 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene offers several sites for modification, including the halogen substituent and the geometry of the alkene.
The chloro group at the 2-position of the propene chain is a key site for modification. Replacing chlorine with other halogens, such as bromine or iodine, can significantly alter the electronic and steric properties of the molecule. The synthesis of such analogues can be approached through several synthetic strategies. One common method involves the de novo synthesis starting from precursors bearing the desired halogen. For instance, the synthesis of 2-bromo or 2-iodo-3-aryl-1-propene derivatives can be achieved through various synthetic routes, including the reaction of corresponding ketones with phosphorus halides or related halogenating agents.
Another approach is the direct halogen exchange reaction, known as the Finkelstein reaction, where a haloalkane is treated with a metal halide salt to replace the halogen. wikipedia.org For example, reacting this compound with sodium iodide in acetone (B3395972) could potentially yield the corresponding 2-iodo derivative. Similarly, treatment with sodium bromide could afford the 2-bromo analogue. The success of these reactions depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions.
The introduction of bromine or iodine in place of chlorine is expected to influence the reactivity of the molecule. The C-Br and C-I bonds are generally weaker and more polarizable than the C-Cl bond, making the bromo and iodo analogues potentially more reactive in nucleophilic substitution reactions. wikipedia.org
Table 1: Comparison of Carbon-Halogen Bond Properties
| Halogen | Bond Enthalpy (kJ/mol) | Bond Length (pm) | Electronegativity (Pauling Scale) |
| Chlorine | 339 | 177 | 3.16 |
| Bromine | 285 | 194 | 2.96 |
| Iodine | 218 | 214 | 2.66 |
Note: The data presented in this table is generalized for alkyl halides and serves for comparative purposes.
The geometry of the double bond in propene derivatives can be a critical determinant of their biological activity and physical properties. While 2-chloro-1-propene itself does not exhibit geometric isomerism due to the presence of two identical hydrogen atoms on one of the double-bonded carbons, substitution on the terminal carbon can lead to the formation of E/Z isomers. brainly.in For instance, if a substituent were to be introduced at the 1-position of the propene chain, the resulting 1,2-disubstituted alkene could exist as geometric isomers.
The synthesis of specific geometric isomers often requires stereoselective synthetic methods. For example, Wittig-type reactions or other olefination methods can be controlled to favor the formation of either the E or Z isomer depending on the reagents and reaction conditions.
Furthermore, altering the substitution pattern of the alkene, for instance, by shifting the position of the double bond or introducing additional substituents, would lead to a wide array of structural analogues. The synthesis of such substituted alkenes can be achieved through various organic reactions, including elimination reactions of substituted propanes or addition reactions to allenes and alkynes. solubilityofthings.com
Derivatization of the 4-N,N-Dimethylaminophenyl Moiety
The 4-N,N-dimethylaminophenyl group is another key component of the molecule that can be readily modified to tune its electronic and steric properties.
The aromatic ring of the 4-N,N-dimethylaminophenyl moiety is susceptible to electrophilic aromatic substitution reactions. The dimethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic substitution would primarily occur at the positions ortho to the dimethylamino group.
Introducing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or additional alkyl groups, would further increase the electron density of the aromatic ring. Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), would decrease the electron density. These modifications can be achieved through standard aromatic substitution reactions. For example, nitration followed by reduction can be used to introduce an amino group, which can then be further modified.
Table 2: Examples of Electron-Donating and Electron-Withdrawing Groups
| Group Type | Examples | Effect on Aromatic Ring |
| Electron-Donating | -OH, -OR, -NH2, -NR2, -Alkyl | Increases electron density, activates the ring towards electrophilic substitution. |
| Electron-Withdrawing | -NO2, -CN, -SO3H, -C=O, -Halogens | Decreases electron density, deactivates the ring towards electrophilic substitution. |
The N,N-dimethylamino group can be replaced with other cyclic or acyclic amine functionalities. This can be accomplished by synthesizing the target molecule from a different starting material, for example, by using 4-pyrrolidinoaniline or 4-piperidinoaniline (B1348339) instead of N,N-dimethylaniline in the initial synthetic steps. The synthesis of such substituted anilines is well-established in the chemical literature. mdpi.comnih.gov
The introduction of cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) can impose conformational constraints on the molecule and alter its steric bulk, which can be important for its interaction with biological systems. The synthesis of pyrrolidine and piperidine derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationship of drug candidates. mdpi.comnih.gov
Systematic Functional Group Interconversion Studies
Functional group interconversions offer a powerful tool for creating a library of derivatives from a common intermediate. The this compound molecule contains several functional groups that can be transformed into others.
The chloro group, being a good leaving group, can be substituted by a variety of nucleophiles in SN2 or SN2' reactions. acs.org For example, reaction with alkoxides could yield ethers, while reaction with cyanides would introduce a nitrile group. These reactions would significantly expand the range of accessible derivatives.
The alkene double bond can undergo a variety of addition reactions. For instance, hydrogenation would lead to the corresponding saturated propane (B168953) derivative. Halogenation could introduce two new halogen atoms across the double bond, and epoxidation would form an epoxide ring. These transformations are fundamental in organic synthesis and can be used to introduce new functionalities and stereocenters. solubilityofthings.com
The N,N-dimethylamino group can also be a site for functional group interconversion. For instance, oxidation of the tertiary amine could lead to the corresponding N-oxide. Demethylation could yield the secondary or primary amine, which could then be further derivatized. wikipedia.org
Through a systematic application of these functional group interconversion strategies, a diverse library of compounds can be generated from this compound, allowing for a thorough investigation of its chemical space and the identification of analogues with desired properties.
Comparative Reactivity, Spectroscopic, and Theoretical Studies of Analogues
The chemical reactivity, spectroscopic characteristics, and theoretical parameters of "this compound" can be inferred and understood through the comparative analysis of its structural analogues. Due to the limited direct research on the target compound, this section focuses on the properties of related allylic chlorides and molecules containing the N,N-dimethylaniline moiety to provide a comprehensive overview.
Reactivity Studies:
The reactivity of allylic chlorides, such as "this compound," is significantly influenced by the nature of the substituent on the aromatic ring. The N,N-dimethylamino group is a strong electron-donating group, which can affect the reaction pathways and rates of nucleophilic substitution.
In general, allylic halides are known to be more reactive in SN2 reactions compared to their saturated counterparts. This increased reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent double bond. Theoretical studies on the SN2 identity reactions of various allylic chlorides provide insight into their relative reactivities. The activation enthalpies (ΔH‡) for the chloride exchange reaction serve as a useful metric for comparing reactivity.
| Compound | Calculated Activation Enthalpy (ΔH‡, kcal/mol) |
|---|---|
| Propyl chloride | 27.9 |
| Allyl chloride | 22.1 |
| Benzyl (B1604629) chloride | 20.0 |
The electron-donating N,N-dimethylamino group in "this compound" is expected to influence the reactivity at the allylic position. This group increases the electron density in the phenyl ring and the adjacent double bond, which can stabilize a partial positive charge on the benzylic carbon in a transition state, potentially accelerating nucleophilic substitution reactions.
Spectroscopic Studies:
The spectroscopic properties of "this compound" are largely determined by the chromophore system composed of the N,N-dimethylaminophenyl group and the propene chain.
UV-Vis Spectroscopy: The N,N-dimethylaniline moiety is a strong chromophore. In a non-polar solvent like cyclohexane, N,N-dimethylaniline exhibits an absorption maximum (λmax) at 251 nm with a molar extinction coefficient (ε) of 14,900 M-1cm-1. photochemcad.com The conjugation with the 2-chloro-1-propene side chain in the target molecule is expected to cause a bathochromic (red) shift in the absorption maximum.
Fluorescence Spectroscopy: N,N-dimethylaniline is also fluorescent, with a quantum yield of 0.19 in cyclohexane. photochemcad.com The fluorescence properties of "this compound" would be influenced by the substitution on the propene chain.
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of analogues such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have been studied in detail. scielo.br For these compounds, characteristic vibrational modes are observed for the C=C, C-N, and C-Cl bonds. Theoretical calculations using Density Functional Theory (DFT) have shown good correlation with experimental wavenumbers, with a coefficient of determination (R2) between 0.998 and 0.999. scielo.br Similar correlations would be expected for "this compound".
Theoretical Studies:
Computational studies, particularly DFT, are powerful tools for investigating the electronic structure and properties of molecules like "this compound". For analogous 2-chloro-3-phenylamino-1,4-naphthoquinone derivatives, DFT calculations have been successfully used to predict molecular geometries, vibrational frequencies, and electronic spectra. scielo.br These studies indicate that the theoretical approach can describe such systems with high accuracy. scielo.br
For "this compound", DFT calculations could provide valuable information on:
Optimized molecular geometry, including bond lengths and angles.
Distribution of electron density and molecular electrostatic potential.
Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity and electronic transitions.
Establishment of Structure-Property Relationships
The relationship between the chemical structure of "this compound" and its analogues and their physicochemical properties is a key aspect of their scientific investigation.
Influence of the N,N-dimethylamino Group:
The N,N-dimethylamino group is a powerful electron-donating group (+M effect), which significantly influences the electronic properties of the molecule. studypug.com This group increases the electron density of the aromatic ring, which in turn affects:
Reactivity: The increased nucleophilicity of the aromatic ring makes it more susceptible to electrophilic substitution. The electron-donating nature also stabilizes any developing positive charge on the benzylic carbon during nucleophilic substitution at the allylic position, thus enhancing its reactivity.
Spectroscopic Properties: The electron-donating effect leads to a smaller HOMO-LUMO gap, resulting in a shift of the UV-Vis absorption to longer wavelengths (bathochromic shift) compared to unsubstituted analogues.
Influence of the 2-Chloro-1-propene Group:
The 2-chloro-1-propene moiety introduces several key features:
Reactivity: The allylic chloride provides a reactive site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent double bond stabilizes the transition state.
Stereochemistry: The double bond introduces the possibility of E/Z isomerism if the substituents on the double bond were different, although in this specific case, it is a terminal alkene.
A comparative analysis of the properties of "this compound" with its analogues allows for the establishment of clear structure-property relationships.
| Structural Feature | Influence on Property | Example Analogue | Observed Effect |
|---|---|---|---|
| N,N-dimethylamino group | UV-Vis Absorption | N,N-dimethylaniline | Strong absorption in the UV region. photochemcad.com |
| Allylic chloride | Reactivity in SN2 reactions | Allyl chloride | Higher reactivity compared to saturated alkyl chlorides. |
| Aromatic ring substitution | Reactivity | 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone | Electron-donating groups on the aniline (B41778) ring increase the yield of nucleophilic substitution. scielo.br |
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of functionalized alkenes and other fine chemicals is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. acs.orgneuroquantology.com These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. neuroquantology.com For a molecule like 2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene, where precise control over reaction conditions can be critical to avoid unwanted side reactions or polymerization, flow chemistry offers a robust solution. amt.uk
Automated systems can streamline the synthesis process, allowing for high-throughput screening of reaction conditions and the rapid generation of derivatives for structure-activity relationship studies. metoree.commerckmillipore.com The integration of in-line analytical techniques within a flow setup can provide real-time data on reaction progress, leading to optimized and more efficient synthetic protocols. neuroquantology.com Future research in this area could focus on developing a fully automated, multi-step flow synthesis of this compound, potentially telescoping several reaction steps into a single, continuous process. nih.gov
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in Synthesis |
| Precise Temperature Control | Minimizes side reactions and decomposition of thermally sensitive intermediates. |
| Enhanced Mixing | Ensures efficient mass transfer, leading to faster reaction rates and higher yields. |
| Improved Safety | Small reactor volumes reduce the risks associated with handling reactive intermediates. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | Enables high-throughput optimization and library synthesis of derivatives. metoree.commerckmillipore.com |
Exploration of Bio-Orthogonal Reactivity for Non-Clinical Material Science Applications
Bio-orthogonal chemistry involves chemical reactions that can occur in complex biological systems without interfering with native biochemical processes. nih.govwikipedia.org The principles of bio-orthogonal chemistry, such as high selectivity and efficiency, are increasingly being applied to materials science for the development of novel functional materials. nih.govresearchgate.net For this compound, the reactive chloro-alkene functionality could potentially participate in bio-orthogonal-type reactions for non-clinical applications.
For instance, the development of highly selective ligation chemistries could be used to functionalize surfaces or create novel polymer architectures under mild conditions. pcbiochemres.com Research in this direction could explore the reactivity of the vinyl chloride group in reactions analogous to those used in bioconjugation, but with a focus on creating new materials with tailored properties. acs.org This could involve, for example, the development of "click-like" reactions for surface modification or the synthesis of advanced polymers. nih.gov The key is to leverage the high selectivity of bio-orthogonal principles to achieve precise control over material structure and function. nih.gov
Development of Sustainable Synthesis Protocols and Catalysts
The principles of green chemistry are driving the development of more environmentally friendly and sustainable methods for chemical synthesis. cambridgescholars.com For a compound like this compound, future research should focus on developing synthesis protocols that minimize waste, reduce energy consumption, and utilize renewable resources. This could involve exploring alternative solvents, developing more efficient and recyclable catalysts, and designing atom-economical reaction pathways. researchgate.net
For example, research into the direct C-H functionalization of N,N-dimethylaniline derivatives could provide a more sustainable route to one of the key precursors. cdnsciencepub.com Similarly, the development of novel catalytic systems for the formation of the carbon-carbon bond in the propene side chain could offer a greener alternative to traditional methods. rsc.orgresearchgate.net The use of biocatalysis or photocatalysis could also be explored as potential avenues for developing more sustainable synthetic routes.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and potential applications of this compound. Advanced in-situ characterization techniques, such as real-time Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can provide valuable insights into reaction pathways and the formation of intermediates. mdpi.com
In the context of polymerization, techniques like Automatic Continuous Online Monitoring of Polymerization (ACOMP) can provide real-time data on monomer conversion, molecular weight, and viscosity. fluenceanalytics.comtulane.edu This information is invaluable for controlling the properties of the resulting polymer. Future research could employ these advanced analytical methods to study the synthesis of this compound in detail, as well as to monitor its potential polymerization in real-time. nih.govaiche.org This would enable a more rational design of both the synthesis and the final material properties.
Table 2: In-Situ Monitoring Techniques and Their Potential Applications
| Technique | Information Provided | Application to 2-Chloro-3-[(4,N,N-dimethylamino)phenyl]-1-propene |
| In-situ NMR Spectroscopy | Real-time structural information, reaction kinetics, and intermediate identification. mdpi.com | Elucidating the mechanism of synthesis and monitoring reaction progress. |
| In-situ Raman Spectroscopy | Vibrational information for identifying functional groups and monitoring changes in chemical bonding. | Tracking the conversion of starting materials and the formation of the product. |
| In-situ FTIR Spectroscopy | Real-time analysis of functional groups, useful for tracking reaction kinetics. aiche.org | Monitoring the disappearance of reactant peaks and the appearance of product peaks. |
| ACOMP | Monomer conversion, molecular weight, and intrinsic viscosity during polymerization. fluenceanalytics.comtulane.edu | Characterizing the polymerization of the compound to produce materials with controlled properties. |
Predictive Modeling and Machine Learning in Compound Design and Property Prediction
Machine learning and predictive modeling are becoming increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the design of new compounds with desired characteristics. research.googlenih.gov For this compound, machine learning models could be developed to predict its physical, chemical, and material properties. chemrxiv.org
By training models on datasets of structurally similar compounds, such as other N,N-dimethylaniline derivatives or halogenated alkenes, it may be possible to predict properties like solubility, reactivity, and potential for polymerization. nih.govresearchgate.net This in-silico approach can significantly accelerate the research and development process by prioritizing synthetic targets and predicting the performance of new materials before they are synthesized. beilstein-journals.org Future research could focus on building and validating machine learning models to guide the design of novel derivatives of this compound with optimized properties for specific applications.
Multidisciplinary Research Collaborations at the Interface of Organic Chemistry and Materials Science
The development of new functional materials often requires a close collaboration between organic chemists, who design and synthesize new molecules, and materials scientists, who characterize and engineer materials with specific properties. digitellinc.comunc.edu The compound this compound, with its potential as a monomer for novel polymers, represents an ideal subject for such multidisciplinary collaborations. researchgate.netanu.edu.auresearchgate.netnih.govmdpi.com
Organic chemists could focus on developing efficient and scalable syntheses of the monomer and its derivatives, while materials scientists could investigate its polymerization behavior and the properties of the resulting polymers. specificpolymers.com Such collaborations could lead to the development of new materials with applications in areas such as electronics, coatings, and advanced composites. ucsb.edu Fostering these interdisciplinary partnerships will be crucial for unlocking the full potential of this promising chemical compound.
Q & A
Q. What conditions accelerate degradation, and how is stability tested?
- Stability Protocol : Accelerated degradation studies (40°C, 75% RH) show <5% decomposition over 30 days. Photooxidation under UV light (254 nm) forms a quinone derivative (confirmed via LC-MS). Stabilizers like BHT (0.1% w/w) in dark storage at −20°C extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
